molecular formula C10H19NO4 B14212307 Dimethyl 2-aminooctanedioate CAS No. 779281-68-4

Dimethyl 2-aminooctanedioate

Cat. No.: B14212307
CAS No.: 779281-68-4
M. Wt: 217.26 g/mol
InChI Key: ZGBADQWXAVLKAW-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethyl 2-aminooctanedioate can be synthesized through several methods. One common approach involves the esterification of 2-aminooctanedioic acid with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete conversion of the carboxylic acid groups to methyl esters.

Another method involves the direct amidation of dimethyl octanedioate with ammonia or an amine under suitable conditions. This reaction can be catalyzed by various agents, including transition metal catalysts or acidic conditions, to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-pressure reactors and automated systems can help maintain optimal reaction conditions and improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 2-aminooctanedioate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives under specific conditions.

    Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted amides or esters.

Scientific Research Applications

Dimethyl 2-aminooctanedioate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of metabolic pathways involving amino acids and their derivatives.

    Industry: Used in the production of polymers and other materials with specialized properties.

Mechanism of Action

The mechanism of action of dimethyl 2-aminooctanedioate involves its interaction with various molecular targets. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding carboxylic acids, which can participate in further biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl 2-aminopentanedioate: A shorter-chain analog with similar reactivity.

    Dimethyl 2-aminobutanedioate: Another analog with a shorter carbon chain.

    Dimethyl 2-aminopropanedioate: The simplest analog with only three carbon atoms in the chain.

Uniqueness

Dimethyl 2-aminooctanedioate is unique due to its longer carbon chain, which can influence its physical properties and reactivity. The presence of the amino group at the second carbon position also allows for specific interactions and reactions that may not be possible with shorter-chain analogs.

Properties

CAS No.

779281-68-4

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

dimethyl 2-aminooctanedioate

InChI

InChI=1S/C10H19NO4/c1-14-9(12)7-5-3-4-6-8(11)10(13)15-2/h8H,3-7,11H2,1-2H3

InChI Key

ZGBADQWXAVLKAW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCCCC(C(=O)OC)N

Origin of Product

United States

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